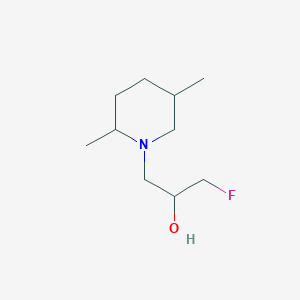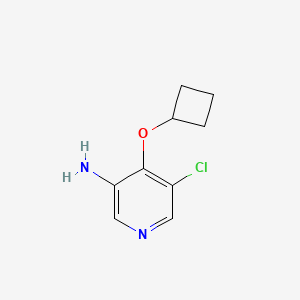
5-Chloro-4-cyclobutoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-cyclobutoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C₉H₁₁ClN₂O. It is a derivative of pyridine, featuring a chlorine atom at the 5-position, a cyclobutoxy group at the 4-position, and an amine group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-cyclobutoxypyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, followed by chlorination and amination reactions. For example, a precursor such as 4-cyclobutoxypyridine can be chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. Subsequent amination with ammonia or an amine source can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
化学反応の分析
Types of Reactions
5-Chloro-4-cyclobutoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
5-Chloro-4-cyclobutoxypyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biological studies to investigate enzyme functions or receptor interactions
作用機序
The mechanism of action of 5-Chloro-4-cyclobutoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction with specific targets are essential to understand its mechanism of action .
類似化合物との比較
Similar Compounds
4-Cyclobutoxypyridine: Lacks the chlorine and amine groups, making it less reactive in certain chemical reactions.
5-Chloro-2-aminopyridine: Similar in structure but lacks the cyclobutoxy group, affecting its physical and chemical properties.
4-Chloro-3-aminopyridine: Differs in the position of the chlorine and amine groups, leading to different reactivity and applications
Uniqueness
The presence of the cyclobutoxy group can influence its solubility and interaction with biological targets, while the chlorine and amine groups provide sites for further chemical modification .
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
5-chloro-4-cyclobutyloxypyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c10-7-4-12-5-8(11)9(7)13-6-2-1-3-6/h4-6H,1-3,11H2 |
InChIキー |
HNMUTWNDMNEBCU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=C(C=NC=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




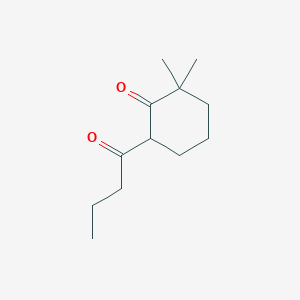
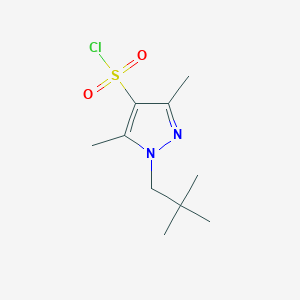
![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
![(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13250202.png)
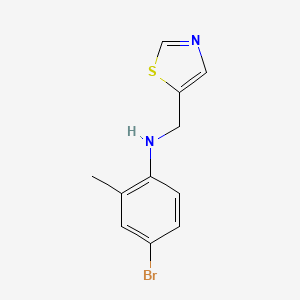
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
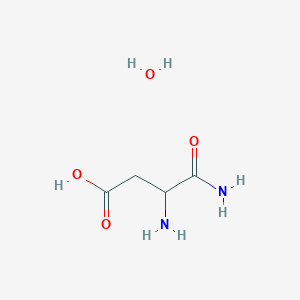
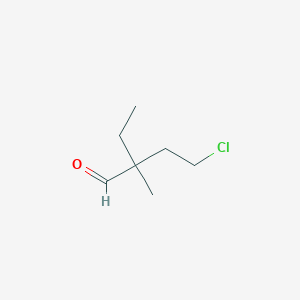
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
